2-Amino-5-chloro-3-iodopyridine

Catalog No.
S683087
CAS No.
211308-81-5
M.F
C5H4ClIN2
M. Wt
254.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-chloro-3-iodopyridine

CAS Number

211308-81-5

Product Name

2-Amino-5-chloro-3-iodopyridine

IUPAC Name

5-chloro-3-iodopyridin-2-amine

Molecular Formula

C5H4ClIN2

Molecular Weight

254.45 g/mol

InChI

InChI=1S/C5H4ClIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)

InChI Key

DIONPYCYVWCDIG-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1I)N)Cl

Synonyms

(5-Chloro-3-iodopyridin-2-yl)amine; 5-Chloro-3-iodo-2-pyridinamine

Canonical SMILES

C1=C(C=NC(=C1I)N)Cl

Application in Palladium-Catalyzed Aminations

Specific Scientific Field: Organic Chemistry

Summary of the Application: 2-Amino-5-chloro-3-iodopyridine is used in regioselective palladium-catalyzed aminations with anilines .

Methods of Application or Experimental Procedures: The use of a large excess of Cs2CO3 in combination with a Pd–BINAP catalyst was essential to obtain sufficiently fast reactions .

Results or Outcomes: The reactions were performed with excellent yields and good selectivity .

Application in Synthesis of Fluorinated Pyridines

Summary of the Application: 2-Amino-5-chloro-3-iodopyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Results or Outcomes: The synthesis of fluorinated pyridines is of interest due to their interesting and unusual physical, chemical, and biological properties .

Application in Copper-Catalyzed Selective C–N Bond Formation

Summary of the Application: 2-Amino-5-chloro-3-iodopyridine is used in copper-catalyzed selective C–N bond formation .

Results or Outcomes: The formation of C–N bonds has been of great interest as a method to introduce nitrogen and subsequently derivatize molecules .

Application in the Production of Human NAD±Dependent, 15-Hydroxyprostaglandin Dehydrogenase Inhibitors

Specific Scientific Field: Biochemistry

Summary of the Application: 2-Iodopyridine, a derivative of 2-Amino-5-chloro-3-iodopyridine, is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .

Application in the Synthesis of Pyridine Alkaloids

Summary of the Application: 3-Iodopyridine, another derivative of 2-Amino-5-chloro-3-iodopyridine, is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D .

2-Amino-5-chloro-3-iodopyridine is a heterocyclic organic compound characterized by the presence of an amino group, chlorine, and iodine substituents on a pyridine ring. Its molecular formula is C5H4ClIN2C_5H_4ClIN_2, and it has a molecular weight of approximately 236.46 g/mol. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

No information is currently available on the specific mechanism of action of 2-amino-5-chloro-3-iodopyridine.

Due to the lack of specific research on 2-amino-5-chloro-3-iodopyridine, it is advisable to handle it with caution, assuming it may possess similar hazards to other halopyridines. These can include:

  • Skin and eye irritation: Halopyridines can be irritating to the skin and eyes upon contact [].
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract [].
  • Environmental hazards: Organic compounds with halogens can be harmful to aquatic life; proper disposal procedures should be followed [].
, including:

  • Nucleophilic Substitution Reactions: The iodine atom can be substituted by nucleophiles, making it useful in synthesizing more complex molecules.
  • Coupling Reactions: It can undergo coupling reactions, such as Sonogashira coupling, where it reacts with alkynes in the presence of palladium catalysts to form substituted pyridine derivatives .
  • Acid-Catalyzed Reactions: The amino group can engage in acid-catalyzed reactions, allowing for the formation of various derivatives under acidic conditions .

Several synthetic routes have been developed for producing 2-amino-5-chloro-3-iodopyridine:

  • Halogenation of Aminopyridines: A common method involves the halogenation of 2-amino-5-chloropyridine using iodine under acidic conditions. This reaction typically requires careful control of temperature and reactant ratios to yield the desired product efficiently .
  • Direct Synthesis from 2-Aminopyridine: Another method involves dissolving 2-aminopyridine in a solvent like acetonitrile and treating it with iodine and other reagents under controlled conditions to obtain 2-amino-5-chloro-3-iodopyridine .
  • Purification Techniques: Post-synthesis purification often involves chromatography techniques to isolate the desired compound from by-products and unreacted materials.

2-Amino-5-chloro-3-iodopyridine has several notable applications:

  • Pharmaceutical Intermediates: It serves as a precursor for synthesizing various pharmaceutical compounds.
  • Research Chemicals: Utilized in academic and industrial research settings to study reaction mechanisms involving pyridine derivatives.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Interactions of 2-amino-5-chloro-3-iodopyridine with biological systems have been explored, particularly regarding its potential as an antimicrobial agent. Preliminary studies suggest that its halogenated structure may enhance its interaction with microbial targets, although comprehensive studies are needed to elucidate specific mechanisms of action.

Several compounds share structural similarities with 2-amino-5-chloro-3-iodopyridine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-5-bromopyridineC5H4BrN2C_5H_4BrN_2Contains bromine instead of chlorine and iodine
2-Amino-5-nitropyridineC5H4N4O2C_5H_4N_4O_2Contains a nitro group which may alter biological activity
3-Iodo-2-amino-pyridineC5H6IN2C_5H_6IN_2Iodine substitution at a different position on the pyridine ring

The uniqueness of 2-amino-5-chloro-3-iodopyridine lies in its specific combination of chlorine and iodine substituents at defined positions on the pyridine ring, which may impart distinct chemical reactivity and biological properties compared to similar compounds.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (80%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-5-chloro-3-iodopyridine

Dates

Last modified: 08-15-2023

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